2,3-Dihydronimbolide

Descripción

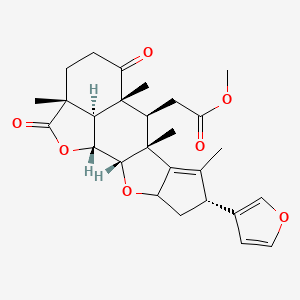

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C27H32O7 |

|---|---|

Peso molecular |

468.5 g/mol |

Nombre IUPAC |

methyl 2-[(1R,2S,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate |

InChI |

InChI=1S/C27H32O7/c1-13-15(14-7-9-32-12-14)10-16-20(13)27(4)17(11-19(29)31-5)26(3)18(28)6-8-25(2)22(26)21(23(27)33-16)34-24(25)30/h7,9,12,15-17,21-23H,6,8,10-11H2,1-5H3/t15-,16?,17-,21-,22+,23-,25-,26+,27-/m1/s1 |

Clave InChI |

IVORRUXZODBSHC-VDNSKRJHSA-N |

SMILES isomérico |

CC1=C2C(C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC(=O)[C@@]6(CCC5=O)C)C)CC(=O)OC)C |

SMILES canónico |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(CCC5=O)C)C)CC(=O)OC)C |

Sinónimos |

2,3-dihydronimbolide nimbolide, 2,3-dihydro- |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Source and Distribution: Azadirachta indica (Neem)

The Neem tree is indigenous to the Indian subcontinent and is widely distributed across tropical and subtropical regions. Its various parts, including leaves, bark, roots, fruits, and seeds, have been utilized for centuries in traditional medicine for a wide range of therapeutic purposes irjmets.comnih.govnih.gov.

Occurrence in Specific Plant Tissues (e.g., leaves, seeds)

Research has identified 2,3-Dihydronimbolide primarily within the seeds of Azadirachta indica nih.govresearchgate.net. Studies have successfully isolated this compound from the dry seeds of the Neem tree researchgate.net. While general analyses of Neem extracts have also indicated its presence, the seeds appear to be a particularly rich source for its isolation irjmets.comnih.gov.

Quantitative Presence within Crude Extracts

Quantitative analyses of Neem extracts have provided insights into the relative abundance of various terpenoids, including this compound. One such characterization, utilizing LC-MS, reported this compound to constitute approximately 22.8% of the identified terpenoids in Neem extracts irjmets.comnih.gov.

Table 1: Terpenoid Composition in Neem Extracts

| Compound Name | Percentage (%) | Reference |

| This compound | 22.8 | irjmets.comnih.gov |

| Nimbolide (B1678885) + 3-Deacetylsalannin | 19.7 | irjmets.comnih.gov |

| Nimbandiol | 12.8 | irjmets.comnih.gov |

| Nimonol | 10.1 | irjmets.comnih.gov |

| 6-Deacetylnimbinene | 9.3 | irjmets.comnih.gov |

| 6-Deacetylnimbin | 8.4 | irjmets.comnih.gov |

| Gedunin | 4.8 | irjmets.comnih.gov |

| Nimbanal | 4.4 | irjmets.comnih.gov |

| Salannin | 3.9 | irjmets.comnih.gov |

| Rutin | 3.6 | irjmets.comnih.gov |

Note: The percentages are based on the reported composition of terpenoids in specific Neem extracts as analyzed by LC-MS by Santos et al. (92).

Extraction Techniques from Plant Biomass

The extraction of phytochemicals from Azadirachta indica biomass involves various methods, ranging from traditional solvent-based approaches to more advanced technologies.

Solvent-Based Extraction Approaches (e.g., ethanol (B145695), supercritical fluid extraction)

Ethanol is a commonly employed solvent for extracting compounds from Neem seeds and leaves nih.govresearchgate.netscite.aigoogle.com. For instance, 95% ethanol has been used to extract limonoids from dry Neem seeds researchgate.net. Supercritical fluid extraction (SFE), particularly using carbon dioxide (CO₂), is another significant technique. SFE offers advantages such as minimizing thermal and chemical degradation of sensitive compounds due to its relatively low operating temperatures google.comgoogle.com. Other solvents like hexane (B92381) and ethyl acetate (B1210297) have also been utilized in extraction processes, sometimes in sequential steps scite.ai.

Advanced Extraction Technologies in Natural Product Isolation

Advanced extraction technologies play a crucial role in isolating specific compounds with high purity and yield. Pressurized liquid extraction (PLE) is one such method, where solvents are used under elevated pressure and temperature to enhance extraction efficiency scite.ainih.gov. Sequential PLE, employing different solvents in a series of steps (e.g., hexane, ethyl acetate, and ethanol/water mixtures), allows for the fractionation of compounds based on their polarity, leading to extracts with distinct phytochemical profiles and potential bioactivities scite.ainih.gov. Supercritical fluid extraction (SFE) is also considered an advanced technology for obtaining bioactive compounds from plant matrices, including Neem google.comgoogle.com.

Chromatographic Isolation and Purification Strategies

Following extraction, chromatographic techniques are essential for separating and purifying target compounds like this compound from complex mixtures. Various column chromatography methods have been successfully applied. These include separations using silica (B1680970) gel, Pharmadex LH-20 gel, and ODS resin, which are standard techniques for isolating limonoids from Azadirachta indica seed extracts researchgate.net. Furthermore, liquid-liquid extraction, flash chromatography, and semi-preparative chromatography have been employed in the purification of Neem compounds, enabling the identification of specific structures through methods like NMR spectroscopy researchgate.net.

Compound List

Semisynthesis of 2,3-Dihydronimbolide

Semisynthesis offers a pathway to obtain this compound and its derivatives by modifying naturally occurring limonoids, primarily nimbolide (B1678885).

Enone Reduction of Nimbolide Precursors

A key transformation in the semisynthesis of this compound from nimbolide involves the reduction of the α,β-unsaturated ketone (enone) moiety present in nimbolide. This reduction selectively targets the C=C double bond conjugated to the carbonyl group. For instance, treatment of nimbolide with manganese hydride has been reported to yield this compound nih.govchemrxiv.org. This selective reduction is a common strategy for modifying the chemical structure of limonoids, leading to compounds with potentially altered properties.

Stereoselective and Regioselective Synthesis Strategies

While specific stereoselective and regioselective strategies for the direct semisynthesis of this compound are not extensively detailed in the provided search results, the broader field of limonoid synthesis highlights the importance of these approaches. The total synthesis of complex limonoid scaffolds often employs methods such as catalytic asymmetric intermolecular Diels-Alder reactions to establish desired stereochemistry at specific centers chemrxiv.org. Similarly, regioselective transformations, like the 5-exo-trig radical cyclization used in the construction of tetrahydrofuran (B95107) rings within limonoid structures, are vital for building the intricate molecular architecture chemrxiv.org. These principles are transferable to the development of more controlled semisynthetic routes.

Total Synthesis Approaches to Limonoid Scaffolds Relevant to this compound

The total synthesis of limonoids, including those with structural relevance to this compound, has been a significant area of research due to the structural complexity and diverse biological activities of these natural products researchgate.netnih.govukri.orgresearchgate.netrsc.orgrsc.orgpnas.orgresearchgate.net. Strategies often involve convergent approaches, building complex molecules from smaller, functionalized fragments.

Key synthetic strategies employed in total synthesis include:

Catalytic Asymmetric Reactions: Diels-Alder reactions and Heck reactions have been utilized to forge carbon-carbon bonds and establish stereochemistry chemrxiv.orgchemrxiv.org.

Radical Cyclizations: Regioselective radical cyclizations, such as the 5-exo-trig variant, are crucial for forming cyclic ether systems, including the tetrahydrofuran ring found in many limonoids nih.govchemrxiv.orgchemrxiv.org.

Biomimetic Rearrangements: Lewis acid-promoted skeletal rearrangements, mimicking biosynthetic pathways, have been employed to convert one type of limonoid skeleton to another chemrxiv.org.

Fragment Coupling: Late-stage coupling strategies, often involving etherification and radical cyclization, have proven effective for assembling complex limonoid structures like nimbolide nih.govchemrxiv.org.

The total synthesis of nimbolide itself has been reported, often involving convergent strategies that build the decalin core and then incorporate the tetrahydrofuran ring and lactone functionality chemrxiv.org. For example, one approach involves a stereoselective palladium-catalyzed borylative Heck cyclization to construct the A-ring and install oxidation at C28, followed by selective manipulations to create a functionalized decalin moiety. Subsequent stereoretentive etherification and regioselective radical cyclization, culminating in late-stage lactonization, completed the synthesis chemrxiv.org. Other total syntheses of nimbolide and related compounds have also been achieved, employing strategies such as sulfonyl hydrazone-mediated etherification and radical cyclization nih.govnih.gov.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is driven by the desire to explore structure-activity relationships and develop compounds with improved properties.

Structural Modifications and Diversification Strategies

Structural modifications aim to alter specific parts of the this compound molecule, such as the E-ring or the enone moiety, to investigate their impact on biological activity. Research has explored replacing the furan (B31954) ring or modifying the cyclopentenone unit to create analogues with altered potency and physicochemical properties nih.gov. For example, nimbolide derivatives have been synthesized through functional group modifications of the basic nimbolide core, with processes designed to be operationally simple and efficient, yielding products in high yields google.com. These modifications can include reducing the enone or opening the lactone ring nih.gov.

Diversification strategies often involve late-stage functionalization or the synthesis of analogues with variations in the C- and E-rings nih.gov. For instance, analogues with five- or six-membered C-rings and different E-rings have been synthesized, demonstrating the broad generality of synthetic routes for creating diverse structures nih.gov.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Mass Spectrometry (MS) in Structural Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation patterns, which can aid in structural identification.

Electrospray Ionization Mass Spectrometry (ESI-MS) is widely employed for the analysis of polar and thermally labile compounds, such as many limonoids. For 2,3-Dihydronimbolide, ESI-MS has been instrumental in establishing its molecular formula and mass. High-resolution ESI-MS (HR-ESI-MS) has determined the molecular formula to be C27H34O6, with a calculated exact mass that closely matches the experimentally observed quasi-molecular ion peak [M + Na]+ at m/z 477.2240 nih.gov. Other studies have reported the detection of the protonated molecule [MH]+ at m/z 469 and the adducted ion [M + H2O]+ at m/z 486, further confirming its mass and composition researchgate.netnih.govpreprints.org. The fragmentation patterns observed in ESI-MS can provide clues about the compound's substructures, although detailed fragmentation analysis for this compound is often interpreted in conjunction with NMR data.

| Ion Type | m/z | Formula (calculated) | Reference |

| [M + Na]+ | 477.2240 | C27H34O6Na | nih.gov |

| [MH]+ | 469 | C27H34O6H | researchgate.netnih.govpreprints.org |

| [M + H2O]+ | 486 | C27H34O6 + H2O | researchgate.netnih.govpreprints.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing complex mixtures, such as those found in natural product extracts. It couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the identification power of mass spectrometry. In the context of this compound, LC-MS has been utilized to identify and quantify the compound within crude plant extracts researchgate.netnih.govpreprints.orggoogle.com. By monitoring specific mass-to-charge ratios ([MH]+ or [M + Na]+) and retention times, researchers can confirm the presence of this compound even when it is present alongside numerous other compounds researchgate.netgoogle.comebi.ac.uk. This hyphenated technique is crucial for activity-guided fractionation and dereplication studies, enabling the rapid identification of target compounds in complex biological matrices ebi.ac.uk.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for detailed structural elucidation, providing information about the types of atoms present, their connectivity, and their spatial arrangement (stereochemistry).

One-dimensional NMR techniques, specifically proton (1H) and carbon-13 (13C) NMR spectroscopy, are foundational for determining the structure of organic molecules. The 1H NMR spectrum provides information about the number, type, and environment of hydrogen atoms, including their chemical shifts, multiplicities (due to spin-spin coupling), and integration values. Similarly, 13C NMR reveals the carbon skeleton, indicating the number of distinct carbon atoms and their hybridization states (e.g., sp2, sp3). For this compound, these techniques have been employed to assign specific proton and carbon signals, contributing to the confirmation of its limonoid structure. While detailed spectral assignments for this compound are often found in specialized literature ebi.ac.ukresearchgate.netresearchgate.net, the characteristic signals of its functional groups and carbon framework are critical for its identification.

Two-dimensional (2D) NMR techniques provide crucial information for establishing connectivity between atoms, which is essential for unambiguously assigning the structure and stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton (1H-1H) coupling relationships, helping to identify spin systems within the molecule and thereby connect adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (1H-13C), allowing for the assignment of carbon signals based on their attached protons.

These 2D NMR experiments, when applied to this compound, have been instrumental in confirming the connectivity of its rings and functional groups, thereby solidifying its structural assignment ebi.ac.ukresearchgate.netresearchgate.net.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies. For this compound, IR spectroscopy can confirm the presence of key functional groups typical of limonoids. While specific IR absorption bands for pure this compound are not extensively detailed in the provided snippets, typical absorptions for limonoids would include:

Carbonyl (C=O) stretching: Strong absorption in the region of 1700-1750 cm-1, indicative of ester or lactone carbonyls.

Hydroxyl (O-H) stretching: Broad absorption around 3200-3600 cm-1 if a hydroxyl group is present.

C-O stretching: Bands in the 1000-1300 cm-1 region, characteristic of ethers and esters.

C=C stretching: Absorption in the 1600-1680 cm-1 region for alkene functionalities.

The presence and position of these bands in the IR spectrum of this compound would support its proposed structure and functional group composition researchgate.net.

Compound List:

this compound

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to determine the absolute configuration of chiral molecules mtoz-biolabs.com. This method relies on the differential absorption of left and right circularly polarized light by chiral compounds. By analyzing the CD spectrum, which displays the difference in absorption as a function of wavelength, researchers can gain insights into the molecule's three-dimensional structure.

The process typically involves recording the CD spectrum of the sample and then comparing it to the CD spectra of known compounds or to theoretically calculated spectra mtoz-biolabs.com. For molecules like this compound, which possess multiple stereocenters, CD spectroscopy can be instrumental in assigning the correct absolute configuration. While specific CD data for this compound are not detailed in the provided search results, the general principle applies: experimental CD spectra are compared with those of structurally similar compounds with established configurations or with computed spectra derived from theoretical calculations (e.g., TDDFT) to ascertain the molecule's stereochemistry nih.gov. This comparison allows for the assignment of absolute configurations, such as R or S, at chiral centers mtoz-biolabs.com.

Integration of Multi-Spectroscopic Data for Comprehensive Structural Characterization

A comprehensive understanding of a molecule's structure, including this compound, is achieved through the synergistic application of multiple spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H and ¹³C NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed semanticscholar.orgnih.govresearchgate.netlehigh.eduajchem-a.comjapsonline.commdpi.comnih.gov.

NMR Spectroscopy: Provides detailed information about the connectivity of atoms and the chemical environment of protons and carbons within the molecule. Techniques like ¹H-¹H COSY, HSQC, and HMBC are vital for establishing the carbon-hydrogen framework and confirming structural assignments researchgate.net.

IR Spectroscopy: Identifies the presence of specific functional groups by detecting characteristic vibrational frequencies of chemical bonds semanticscholar.orgajchem-a.com.

Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that can help in deducing structural fragments and confirming the molecular formula nih.govlehigh.edu.

UV-Vis Spectroscopy: While less definitive for structural identification compared to NMR or MS, it can provide information about the presence of chromophores and conjugated systems within the molecule lehigh.edumdpi.commdpi.com.

The integration of data from these diverse spectroscopic methods allows for a robust and unequivocal structural elucidation of compounds like this compound. For instance, research on related limonoids from Azadirachta indica indicates that structures are elucidated by a combination of UV, IR, MS, and NMR data, often alongside X-ray crystallography and quantum chemical calculations nih.govresearchgate.net. This multi-spectroscopic approach ensures that all structural features are accounted for, leading to a complete and accurate characterization of the compound.

Biological Activities and Molecular Mechanisms of Action in Vitro/cellular Studies

Antineoplastic Activity in Cellular Models

2,3-Dihydronimbolide and related neem limonoids have demonstrated broad antineoplastic properties, affecting various cancer cell types through distinct molecular pathways.

In vitro studies have consistently shown that this compound and extracts containing it can significantly inhibit the proliferation of various cancer cell lines. Notably, studies have investigated its effects on prostate cancer cell lines such as LNCaP-luc2 and PC3, as well as other cancer types like Hela (cervical cancer), A375 melanoma, and HL-60 (promyelocytic leukemia).

The supercritical extract of neem leaves (SENL), which contains this compound, exhibited dose-dependent inhibition of both LNCaP-luc2 and PC3 prostate cancer cell growth. In these studies, LNCaP-luc2 cells showed an IC50 value of 12 μg/mL, while PC3 cells had an IC50 of 15 μg/mL nih.gov. Related compound nimbolide (B1678885) has also demonstrated a substantial 50% inhibition of the PC-3 prostate cancer cell line at a concentration of 2 µM adtu.in. Furthermore, a derivative, 28-deoxo-2,3-dihydronimbolide, has been reported to inhibit the growth activity of Hela, A375 melanoma, and HL-60 cell lines preprints.org. Among isolated active compounds from neem leaf extracts, this compound was identified as having significant cytotoxic activity against prostate cancer cells, with certain fractions showing IC50 concentrations below 1.85 μg/mL nih.govnih.govgoogle.comresearchgate.net.

Table 1: Inhibition of Cancer Cell Proliferation by this compound and Related Compounds

| Cell Line | Compound/Extract | IC50 Value / Effect | Reference |

| LNCaP-luc2 | SENL | 12 μg/mL | nih.gov |

| PC3 | SENL | 15 μg/mL | nih.gov |

| PC-3 | Nimbolide | 50% inhibition at 2 µM | adtu.in |

| Hela | 28-deoxo-2,3-dihydronimbolide | Growth inhibition | preprints.org |

| A375 melanoma | 28-deoxo-2,3-dihydronimbolide | Growth inhibition | preprints.org |

| HL-60 | 28-deoxo-2,3-dihydronimbolide | Growth inhibition | preprints.org |

Beyond inhibiting proliferation, this compound and its related compounds are potent inducers of apoptosis, or programmed cell death, in cancer cells. Studies indicate that the supercritical extract of neem leaves (SENL), containing this compound, induces apoptosis in LNCaP-luc2 and PC3 prostate cancer cells nih.gov. Nimbolide has been shown to activate apoptotic pathways, leading to programmed cell death by affecting mitochondrial functions and activating caspases adtu.in. It also impacts the extrinsic apoptotic pathway through interactions with death receptors adtu.in. The compound 28-deoxo-2,3-dihydronimbolide has demonstrated the ability to induce apoptosis in drug-resistant osteosarcoma cells preprints.org. Further research on active limonoids identified one compound (potentially including or related to this compound) that could induce apoptosis in AZ521 cells by modulating procaspase and promoting pro-apoptotic markers like Bid and AIF researchgate.net.

The antineoplastic effects of this compound are mediated through the modulation of critical molecular signaling pathways involved in cancer cell growth, survival, and progression.

In prostate cancer, the androgen receptor (AR) pathway is a key driver of tumor growth. Treatment of LNCaP-luc2 prostate cancer cells with SENL, which contains this compound, has been shown to suppress dihydrotestosterone-induced androgen receptor and prostate-specific antigen (PSA) levels nih.govresearchgate.netscience.gov. This suggests that this compound contributes to anticancer activity by altering androgen receptor signaling pathways, a critical aspect in managing prostate cancer nih.govnih.govresearchgate.netscience.gov.

The phosphoinositide 3-kinase (PI3K)/Akt pathway is frequently deregulated in cancer, promoting cell survival and proliferation. Nimbolide has been shown to prevent cell survival via the IGF signaling pathway through PI3K/Akt and to induce apoptosis in PC-3 cells nih.gov. This compound exerts anticancer effects by influencing the PI3K-Akt-mTOR pathway in PC-3 cells nih.gov. Furthermore, nimbolide's potential to interfere with the PI3K/Akt/mTOR pathway highlights its role in combating angiogenesis-driven tumor progression adtu.in. Related compounds like 2'-3'-Dehydrosalannol have also been reported to inhibit growth in triple-negative breast cancer cells by downregulating phosphorylated protein kinase B (pAKT) researchgate.net.

This compound, as part of the SENL, has been observed to inhibit integrin β1, calreticulin (B1178941), and focal adhesion kinase (FAK) activation in both LNCaP-luc2 and PC3 prostate cancer cells nih.govresearchgate.netscience.gov. Integrin β1 and FAK are crucial components of signaling pathways that control cell adhesion, migration, and invasion plos.orgmdpi.com. The inhibition of these targets by this compound suggests a mechanism by which it may impede cancer cell motility and metastasis. Compositions containing this compound have been specifically developed to inhibit integrin β1 activity, calreticulin activity, and focal adhesion kinase activity in cancer cells google.com. FAK activation, in particular, is a key mediator of integrin-dependent signaling that controls cancer cell invasion, and β1 integrins specifically regulate FAK and RhoA activation levels to suppress invasion plos.orgmdpi.com.

Modulation of Molecular Signaling Pathways

Regulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins plays a critical role in regulating apoptosis, a programmed cell death pathway essential for cellular homeostasis and development. While specific direct studies on this compound's interaction with individual Bcl-2 family proteins are not extensively detailed in the provided literature, research on neem limonoids in general indicates their involvement in apoptosis modulation. Limonoids, as a class, have been shown to influence apoptotic pathways, which are intrinsically linked to the Bcl-2 protein family's balance of pro- and anti-apoptotic members researchgate.netnih.govwikipedia.orgfrontiersin.orgnih.govmdpi.comthno.org. Some related compounds and general limonoid extracts have demonstrated effects such as decreasing anti-apoptotic proteins like Bcl-2 and Mcl-1, and increasing pro-apoptotic proteins like Bax and Bad, thereby promoting apoptosis nih.govmdpi.comresearchgate.net. Further investigation is needed to elucidate the precise mechanisms by which this compound might modulate these key regulators of cell survival and death.

Cell Cycle Arrest Mechanisms (e.g., G0/G1 phase)

Neem limonoids, including compounds structurally related to this compound, have been documented to induce cell cycle arrest, a crucial mechanism for controlling cell proliferation and preventing uncontrolled growth, such as in cancer. Studies indicate that various limonoids can cause cell cycle arrest, frequently at the G0/G1 phase researchgate.netnih.gov. This arrest is often associated with the downregulation of cell cycle-associated proteins, including proliferating cell nuclear antigen (PCNA), cyclin D1, and cyclin B researchgate.netnih.gov. By halting the cell cycle progression, these compounds can effectively inhibit tumor cell proliferation. For instance, 28-deoxo-2,3-dihydronimbolide has been shown to inhibit the growth activity of various cancer cell lines nih.govuanl.mx.

Antimicrobial Research

Antibacterial Effects (e.g., against Staphylococcus epidermidis, Pseudomonas aeruginosa, Escherichia coli)

This compound has demonstrated notable antibacterial activity against several clinically significant bacterial pathogens. Studies have reported its efficacy against Staphylococcus epidermidis, Pseudomonas aeruginosa, and Escherichia coli researchgate.net. Specifically, this compound exhibited a minimum inhibitory concentration (MIC) of 64 mg·L⁻¹ against S. epidermidis researchgate.netbvsalud.orgbvsalud.org. Other related neem limonoids also displayed varying degrees of inhibitory activity against these bacteria, with compounds like 17β-hydroxynimbocinol showing lower MIC values against E. coli (32 mg·L⁻¹) and S. epidermidis (128 mg·L⁻¹), and 6-homodesacetylnimbin and nimbinene showing activity against E. coli and P. aeruginosa at 128 mg·L⁻¹ researchgate.net.

Structure Activity Relationship Sar Investigations

Correlating Structural Motifs with Biological Potency

Research into nimbolide (B1678885) and its analogues, including 2,3-Dihydronimbolide, suggests that certain structural motifs are critical for biological activity. Specifically, the α,β-unsaturated lactone moiety and the enone moiety have been identified as essential pharmacophores responsible for the observed biological effects, such as PARP1 trapping and cytotoxicity nih.govchemrxiv.org. Modifications to these groups, or the presence of specific ester functionalities, can significantly alter potency. For instance, while this compound itself is a product of enone reduction in nimbolide, further structural variations in related limonoids have shown that the E-ring and its substitutions, as well as the presence of five-membered versus six-membered rings, are tolerated and can influence activity nih.gov. Studies on nimbolide analogues have indicated that modifications to the C-17 ester group can lead to changes in potency, with some analogues showing increased or decreased activity compared to the parent compound chemrxiv.org.

Identification of Pharmacophores and Key Functional Groups

The α,β-unsaturated lactone and the enone moieties within the nimbolide scaffold are considered key functional groups essential for its biological activity, including its ability to trap PARP1 and exert cytotoxic effects nih.govchemrxiv.org. The reduction of the enone in nimbolide to yield this compound represents a modification of this critical feature. Studies on nimbolide analogues have shown that the E-ring and its substitutions are also important for biological activity nih.gov. The precise arrangement and chemical nature of these functional groups dictate the molecule's interaction with biological targets, making them prime candidates for pharmacophore identification.

Computational Approaches in SAR Studies

Computational methods play a significant role in elucidating the SAR of this compound and related compounds. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical correlations between molecular structure and biological activity, allowing for the prediction of activity for novel compounds nih.govresearchgate.netslideshare.net. While specific QSAR models for this compound are not detailed in the provided search results, QSAR has been widely applied to other natural product derivatives and heterocyclic scaffolds to understand activity-driving features nih.govnih.govfrontiersin.org.

Analytical Methodologies for Research and Quality Control

Quantitative and Qualitative Analysis of 2,3-Dihydronimbolide in Complex Matrices

The analysis of this compound from intricate samples such as plant extracts, plasma, and tissues necessitates highly sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a primary technique for both identifying (qualitative) and measuring (quantitative) the compound.

In one study, Liquid Chromatography-Mass Spectrometry (LC-MS) was utilized to characterize neem leaf extracts. nih.gov The compound this compound was tentatively identified using electrospray ionization mass spectrometry (ESI-MS) in positive mode, based on its specific fragmentation pattern (m/z) and retention time (tR). nih.gov This method allows for the clear differentiation of this compound from other related limonoids present in the extract.

For analysis in even more complex biological matrices, such as plasma and tumor tissues from mice treated with neem extracts, specific sample preparation is crucial. A common method involves deprotonation using a methanol (B129727) and chloroform (B151607) mixture, followed by centrifugation to separate the compound. nih.gov The resulting supernatant can then be analyzed by HPLC and ESI-MS to confirm the presence and quantity of this compound and other bioactive compounds. nih.gov

The following table summarizes the identification of this compound in a complex plant matrix using LC-MS.

Table 1: Identification of this compound in Neem Leaf Extracts by LC-MS

| Parameter | Value | Reference |

|---|---|---|

| Compound | This compound | nih.gov |

| Retention Time (tR) | ~12.77 min | nih.gov |

Standardization of Extraction and Analytical Procedures

Standardizing extraction and analysis is critical for obtaining reproducible and reliable results. The choice of extraction method significantly impacts the yield and purity of this compound.

Several advanced extraction techniques have been explored for related limonoids, which are applicable to this compound. These include:

Sequential Pressurized Liquid Extraction (PLE): This method uses different solvents in sequence to isolate compounds based on their polarity. For neem leaves, a sequence involving n-hexane, ethyl acetate (B1210297), and ethanol (B145695) has been used, with ethyl acetate and n-hexane showing good results for extracting terpenes like limonoids. nih.gov

Supercritical CO₂ Extraction: This technique uses carbon dioxide above its critical temperature and pressure as a solvent. It is considered an efficient method for obtaining higher yields of bioactive compounds compared to traditional solvent extraction. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.comresearchgate.net For the related compound nimbolide (B1678885), MAE has been optimized using response surface methodology to determine the ideal solid/liquid ratio, microwave power, and extraction time for maximum yield. mdpi.comresearchgate.net

Standardization involves optimizing and consistently applying parameters such as the choice of solvent, temperature, pressure, extraction time, and solid-to-liquid ratio. Following extraction, chromatographic purification techniques like preparative thin-layer chromatography (PTLC) can be used to isolate the compound to a high degree of purity. mdpi.comresearchgate.net

The table below outlines key parameters for an optimized MAE process for a related limonoid, demonstrating the level of detail required for standardization.

Table 2: Optimized Parameters for Microwave-Assisted Extraction of Nimbolide

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solid/Liquid Ratio | 1:16 g/mL | mdpi.comresearchgate.net |

| Microwave Power | 280 W | mdpi.comresearchgate.net |

Spectroscopic Fingerprinting for Identity and Purity Assessment

Once isolated, the identity and purity of this compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques that provide a unique "fingerprint" of the molecule.

Mass Spectrometry (MS): As mentioned, ESI-MS is crucial for determining the molecular weight and fragmentation pattern of the compound. The observation of the protonated molecule [MH]⁺ at m/z 469 is a key identifier for this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the chemical structure. ¹H-NMR reveals the number and environment of hydrogen atoms, while ¹³C-NMR provides information about the carbon skeleton. Together, they allow for the complete structural elucidation of the molecule. These techniques are standard for confirming the identity of purified limonoids. mdpi.comresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule (e.g., carbonyls, hydroxyls, esters) based on their characteristic absorption of infrared radiation. This provides complementary information to confirm the molecular structure. mdpi.comresearchgate.net

The purity of the isolated compound is typically assessed by HPLC, where a pure sample should ideally show a single, sharp peak at the characteristic retention time. Purity levels exceeding 98% have been achieved for related compounds using these combined analytical and purification methods. mdpi.comresearchgate.net

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidation of Additional Molecular Targets and Pathways

While nimbolide (B1678885), a closely related compound, has been shown to modulate key signaling pathways such as Mitogen-activated protein kinases (MAPKs), Wingless-related integration site-β (Wnt-β)/catenin, NF-κB, PI3K/AKT, and to trap PARP1 adtu.innih.govfoodandnutritionresearch.netgenominfo.org, the specific molecular targets and pathways influenced by 2,3-Dihydronimbolide require more comprehensive investigation. Future research should focus on systematically identifying and validating these targets to understand its full spectrum of biological activity.

Advanced techniques such as transcriptomics, proteomics, and metabolomics can be employed to comprehensively map the cellular responses to this compound. Compound-target interaction studies, including affinity-based pull-down assays and surface plasmon resonance (SPR), will be crucial for identifying direct molecular binding partners. Exploring its impact on pathways related to cellular metabolism, cell cycle regulation, DNA repair mechanisms beyond PARP1 trapping, and immune modulation could reveal novel therapeutic avenues. For instance, investigating its effects on oxidative phosphorylation (OXPHOS) complexes, as suggested for other neem limonoids nih.gov, could uncover new mechanisms of action.

| Target Pathway/Process | Known Involvement (Nimbolide/Limonoids) | Proposed Research Focus for this compound | Methodologies |

| MAPK Signaling | Inhibition of ERK1/2 nih.gov | Detailed mapping of MAPK cascade modulation | Western blot, phospho-specific antibodies, reporter assays |

| PI3K/AKT/mTOR | Inhibition of AKT phosphorylation adtu.infoodandnutritionresearch.net | Characterization of downstream effectors | Western blot, kinase assays, phosphoproteomics |

| NF-κB Signaling | Inhibition of NF-κB activation adtu.innih.govmdpi.com | Identification of specific inhibitory mechanisms | Reporter gene assays, EMSA, gene expression analysis |

| Apoptosis Pathways | Activation of intrinsic/extrinsic pathways, caspase activation nih.govnih.govnih.gov | Elucidation of specific apoptotic protein regulation (e.g., Bcl-2 family, caspases) | Flow cytometry, Western blot, TUNEL assay |

| Cell Cycle Regulation | Inhibition of CDK4/6, cell cycle arrest nih.govfoodandnutritionresearch.net | Identification of cell cycle phase-specific targets | Flow cytometry, Western blot for cyclins/CDKs |

| Angiogenesis | Inhibition of VEGF/VEGFR pathway adtu.in | Validation of anti-angiogenic effects and target molecules | In vitro tube formation assays, VEGF ELISA, Western blot |

| Oxidative Phosphorylation (OXPHOS) | Potential targeting by neem limonoids nih.gov | Investigation of effects on mitochondrial complexes and ATP production | Seahorse XF analysis, western blot for OXPHOS proteins |

| PARP1 Trapping | Induces PARP1 trapping genominfo.org | Confirmation and characterization of trapping efficiency | Laser micro-irradiation, immunofluorescence |

Investigation of Synergistic Effects with Other Phytochemicals

The complex phytochemical profile of Azadirachta indica suggests that its therapeutic benefits may arise from the synergistic interactions between various compounds. Future research should explore the potential synergistic effects of this compound when combined with other prominent Azadirachta indica constituents or other known bioactive compounds. This approach could lead to enhanced efficacy and potentially reduced required dosages of individual components.

Studies could focus on combinations with other limonoids like nimbin, nimbidin, gedunin, and azadirachtin, as well as flavonoids such as quercetin, naringin, or kaempferol (B1673270) found in Neem nih.govcabidigitallibrary.orgnih.govnih.govresearchgate.net. Preclinical in vitro studies using checkerboard assays and calculation of combination indices (CI) would be essential to identify synergistic, additive, or antagonistic effects. Investigating combinations with conventional chemotherapeutic agents (e.g., cisplatin (B142131) amegroups.cn) that have shown synergistic potential with other Neem compounds is also warranted.

| Phytochemical Partner | Source/Class | Known Bioactivities Relevant to Cancer/Inflammation | Rationale for Synergy with this compound | Potential Synergistic Mechanisms |

| Nimbin | Limonoid | Anti-inflammatory, anti-cancer nih.gov | Complementary anti-inflammatory/cytotoxic pathways | Modulation of NF-κB, apoptosis |

| Nimbidin | Limonoid | Anti-inflammatory, anti-cancer nih.gov | Combined effects on cell proliferation/survival | Targeting different signaling nodes |

| Gedunin | Limonoid | Anti-cancer, anti-malarial mdpi.comnih.gov | Multi-targeted action against cancer hallmarks | Inhibition of PI3K/Akt, NF-κB |

| Azadirachtin | Limonoid | Insecticidal, anti-proliferative ukri.orgresearchgate.net | Potentiation of anti-proliferative effects | Different mechanisms of cell death induction |

| Quercetin | Flavonoid | Antioxidant, anti-inflammatory, anti-cancer cabidigitallibrary.org | Combined antioxidant and cytotoxic effects | ROS modulation, apoptosis induction |

| Naringin | Flavonoid | Anti-cancer, anti-inflammatory researchgate.net | Synergistic inhibition of cancer hallmarks | Targeting cell proliferation, angiogenesis |

| Cisplatin | Chemotherapy | DNA damage, apoptosis induction | Overcoming chemoresistance, enhanced apoptosis | Combined DNA damage and pathway inhibition |

Development of Advanced Delivery Systems for In Vitro and In Vivo Studies

The poor aqueous solubility and potential low bioavailability of lipophilic compounds like this compound can limit their efficacy in both in vitro and in vivo preclinical studies. Developing advanced delivery systems is crucial to overcome these challenges, improve cellular uptake, enhance stability, and enable targeted delivery.

Nanoparticle-based formulations, such as liposomes, poly(lactic-co-glycolic acid) (PLGA) nanoparticles, or solid lipid nanoparticles (SLNs), are promising candidates researchgate.netggu.ac.inresearchgate.netroutledge.commdpi.com. These systems can encapsulate hydrophobic molecules, protect them from degradation, and potentially target them to specific tissues or cells, thereby increasing therapeutic index and reducing systemic toxicity. Research should focus on optimizing particle size, surface modification (e.g., with targeting ligands), drug loading efficiency, and controlled release profiles for preclinical efficacy studies. Liposomal formulations, known for enhancing bioavailability and stability ijpsonline.complantacorp.comjddtonline.inforesearchgate.net, could be particularly beneficial.

| Delivery System Type | Key Features/Benefits for this compound | Potential Applications in Preclinical Studies | Challenges/Considerations |

| Liposomes | Encapsulation of hydrophobic drugs, improved bioavailability, enhanced stability, reduced toxicity ijpsonline.complantacorp.comjddtonline.inforesearchgate.net | In vitro cell uptake studies, in vivo pharmacokinetic profiling, targeted delivery | Particle size control, drug leakage, immunogenicity |

| PLGA Nanoparticles | Biodegradable, biocompatible, controlled release, surface modification capabilities ggu.ac.inresearchgate.netmdpi.com | Long-term in vivo studies, targeted delivery to tumors (e.g., via conjugation) | Potential burst release, degradation rate variability |

| Solid Lipid Nanoparticles (SLNs) | Improved solubility, enhanced oral bioavailability, controlled release rjptonline.org | Oral administration studies, improved cellular uptake | Potential for drug expulsion during storage |

| Micelles | Amphiphilic structure, solubilization of hydrophobic drugs | In vitro studies, improved drug solubility | Limited drug loading capacity, potential premature drug release |

| Cyclodextrins | Formation of inclusion complexes, increased aqueous solubility | Enhancing solubility for in vitro assays | Potential competition for binding sites |

Exploration of Biosynthetic Pathways of this compound in Azadirachta indica

Understanding the biosynthesis of this compound within Azadirachta indica is crucial for developing sustainable production methods, whether through optimized extraction or biotechnological approaches. Limonoid biosynthesis in plants is complex, originating from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, leading to triterpene precursors like 2,3-oxidosqualene (B107256) ukri.orgpnas.orgnih.govresearchgate.netresearchgate.netfrontiersin.org. Subsequent cyclization by oxidosqualene cyclases (OSCs) and modifications by cytochrome P450 monooxygenases (CYPs) and other enzymes lead to the formation of protolimonoids and subsequently diverse limonoid structures ukri.orgpnas.orgfrontiersin.orgacs.orgnih.gov.

Future research should aim to identify and characterize the specific enzymes involved in the later stages of this compound biosynthesis, including those responsible for its unique structural features, such as the dihydronimbolide moiety. This could involve transcriptomic and genomic analyses to identify candidate genes encoding OSCs, CYPs, and other relevant enzymes, followed by functional characterization using heterologous expression systems (e.g., yeast or Nicotiana benthamiana) pnas.orgacs.orgnih.govfrontiersin.orgbiorxiv.org. Elucidating these pathways could enable metabolic engineering strategies to enhance this compound production in plant cell cultures or microbial hosts.

| Pathway Stage | Key Precursors/Enzymes | Known in A. indica | Research Focus for this compound Biosynthesis | Methodologies |

| Primary Isoprenoid Synthesis | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) | MVA and MEP pathways nih.gov | Not directly applicable to limonoid structure formation | N/A |

| Triterpene Precursor Formation | Squalene, 2,3-Oxidosqualene | Squalene synthase (AiSQS) cabidigitallibrary.org | Not directly applicable to limonoid structure formation | N/A |

| Triterpene Cyclization | Tirucalla-7,24-dien-3β-ol (protolimonoid precursor) | OSCs identified, e.g., AiOSC1 pnas.org | Identification of OSCs yielding specific triterpene scaffolds | Gene cloning, heterologous expression, enzyme assays |

| Limonoid Scaffold Formation | Protolimonoid modification, furan (B31954) ring formation | Uncharacterized steps ukri.orgpnas.orgresearchgate.net | Identification of enzymes catalyzing early limonoid scaffold rearrangement | Genomics, transcriptomics, enzyme characterization (CYPs) |

| Specific this compound Synthesis | Intermediate steps leading to this compound structure | Unknown | Identification of specific oxidation, reduction, or rearrangement enzymes | Gene mining, enzyme assays, stable isotope labeling |

Expanding Analog Synthesis for Enhanced Efficacy and Selectivity (Preclinical)

The exploration of structure-activity relationships (SAR) through the synthesis of novel analogs of this compound is a critical step for optimizing its preclinical efficacy and selectivity. Small modifications to the parent molecule's structure can significantly alter its biological activity, pharmacokinetic properties, and target specificity.

Future research should involve medicinal chemistry efforts to synthesize a library of this compound derivatives. This could include modifications to functional groups (e.g., hydroxyl, ester, furan ring), alterations to stereochemistry, or the introduction of novel moieties. SAR studies would then systematically evaluate these analogs in vitro and in preclinical models to identify compounds with improved potency, reduced off-target effects, better solubility, or enhanced bioavailability. For example, modifications to the lactone ring or the furan moiety, which are common in limonoids, could be explored mdpi.comresearchgate.netmdpi.comuhsp.edu. Analog synthesis could also focus on improving its interaction with specific molecular targets identified in section 8.1.

| Structural Modification Site | Type of Modification | Potential Impact on Activity/Selectivity | Rationale | Example Analogs (Hypothetical) |

| Lactone Ring | Esterification, Etherification, Reduction | Altered binding affinity, improved solubility | Modulating polarity and hydrogen bonding | This compound-7-O-acetate |

| Furan Ring | Oxidation, Reduction, Substitution | Modified electronic properties, altered metabolic stability | Influencing interactions with target sites | Furan ring-opened derivatives |

| Hydroxyl Groups | Acylation, Glycosylation | Improved solubility, altered pharmacokinetics | Modulating hydrophilicity | 3-O-acetyl-2,3-Dihydronimbolide |

| Carbon Backbone | Introduction of halogens, alkyl groups | Enhanced binding, altered lipophilicity | Modulating target engagement and ADME properties | Fluorinated this compound analogs |

| Overall Scaffold | Ring opening/closing, rearrangement | Novel binding modes, altered target specificity | Exploring broader SAR | Ring-contracted or expanded derivatives |

Compound List

this compound

Nimbolide

Azadirachtin

Nimbin

Nimbidin

Nimbidol

Nimbolinin

Gedunin

Salannin

Epoxyazadiradione

Nimbanal

Nimonol

6-Deacetylnimbinene

6-Deacetylnimbin

Tirucallol

Melianol

Fraxinellone

Prieurianin

Rohitukin

Dregeanin

Limonin

Obacunone

Methyl nomilinate

Defuran nomilin

Deacetyl nomilin

Dihydroniloticin

Quercetin

Nimbosterol

Ceramicine B

Naringin

Isorhamnetin

Kaempferol

Epigallocatechin-3-O-gallate (EGCG)

Cisplatin

Bortezomib

Ibrutinib

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 2,3-Dihydronimbolide in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Conduct experiments in fume hoods to minimize inhalation risks. Waste disposal must follow institutional guidelines for hazardous chemicals, with segregation of organic and inorganic residues. Reference safety data sheets (SDS) for specific storage conditions (e.g., temperature, light sensitivity) .

Q. Which analytical techniques are critical for initial structural characterization of this compound?

- Methodological Answer : Use X-ray crystallography to resolve the 3D molecular structure, referencing atomic coordinates and displacement parameters (e.g., fractional coordinates in Table 2 of crystallographic studies) . Complement with NMR spectroscopy (¹H/¹³C) for functional group identification and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-validate spectral data with databases like NIST Chemistry WebBook .

Q. How should researchers design a bioactivity screening assay for this compound?

- Methodological Answer :

- Dose-Response Curves : Test a concentration range (e.g., 0.1–100 µM) to determine IC₅₀ values.

- Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.

- Assay Reproducibility : Perform triplicate experiments with independent replicates.

- Data Visualization : Use clear graphs (e.g., bar charts for IC₅₀ comparisons) adhering to journal guidelines (avoid overcrowding figures with chemical structures) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental bioactivity data for this compound be resolved?

- Methodological Answer :

- Validate Computational Models : Re-run docking simulations using multiple software (e.g., AutoDock, Schrödinger) and compare consensus binding poses.

- Experimental Cross-Check : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.

- Statistical Analysis : Apply ANOVA or t-tests to assess significance between predicted vs. observed activities. Document discrepancies in supplementary materials with mechanistic hypotheses .

科学指南针-看不懂数据图不会描述实验结果00:17

Q. What strategies improve synthesis yield and purity of this compound?

- Methodological Answer :

- Optimize Reaction Conditions : Screen solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., Pd/C for hydrogenation).

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization.

- Quality Control : Monitor purity via HPLC (>98%) and track by-products using LC-MS. Reference crystallographic purity metrics (e.g., R-factor < 0.05) from validated syntheses .

Q. How can target engagement be validated in mechanistic studies of this compound?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment.

- CRISPR/Cas9 Knockout : Compare bioactivity in wild-type vs. gene-edited cell lines.

- Structural Biology : Co-crystallize this compound with its target protein to identify binding interactions (e.g., hydrogen bonds in active sites, as shown in Table 1 of crystallographic studies) .

Data Analysis & Reporting

Q. What are best practices for presenting crystallographic data of this compound in publications?

- Methodological Answer :

- Tables : Include unit cell parameters (a, b, c, V, Z) and refinement statistics (R-factor, wR₂) as in Table 1 of crystallography papers .

- Figures : Deposit CIF files in public databases (e.g., Cambridge Structural Database) and provide ORTEP diagrams with thermal ellipsoids.

- Validation : Use checkCIF/PLATON to ensure data integrity and address alerts in the manuscript .

Q. How should researchers address batch-to-batch variability in bioactivity studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.